6-butyl-3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
Properties
IUPAC Name |
6-butyl-3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-4-5-8-27-20(28)18-17(23-22(27)30)19(31-24-18)21(29)26-11-9-25(10-12-26)16-7-6-14(2)13-15(16)3/h6-7,13H,4-5,8-12H2,1-3H3,(H,23,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDOGRWKFAGCRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isothiazolo[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the isothiazolo[4,3-d]pyrimidine ring system.
Introduction of the Butyl Group: The butyl group is introduced through alkylation reactions using butyl halides in the presence of a base.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions, where the dimethylphenyl piperazine reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of butyl alcohol, butyraldehyde, or butyric acid.
Reduction: Formation of the corresponding alcohol from the carbonyl group.
Substitution: Introduction of various functional groups on the piperazine moiety.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 6-butyl-3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
Isothiazolo[4,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Piperazine Derivatives: Compounds with piperazine moieties attached to various aromatic or aliphatic groups.
Carbonyl-Containing Heterocycles: Compounds with carbonyl groups attached to heterocyclic ring systems.
Uniqueness
6-butyl-3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperazine moiety : Known for its role in various pharmacological activities.
- Thiazolo-pyrimidine core : Associated with diverse biological activities.
- Butyl and dimethylphenyl substituents : These groups may influence the compound's lipophilicity and receptor binding.
Molecular Formula
- Molecular Weight : 330.42 g/mol
- Chemical Formula : C19H26N2O3S
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various physiological processes. The piperazine component is crucial for binding to these targets, while the thiazolo-pyrimidine structure may enhance selectivity and potency.
Cytotoxicity Studies
Recent studies have reported the cytotoxic effects of similar compounds containing piperazine structures. For instance, derivatives with piperazine cores have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6 | MDA-MB 231 | 34.31 |
| 6 | U-87 MG | 38.29 |
| ABZ | MDA-MB 231 | 83.1 |
| ABZ | U-87 MG | 40.59 |
These results indicate that compounds with similar structures can exhibit potent cytotoxicity, potentially making them candidates for further development in cancer therapy .
Antimicrobial Activity
Compounds with thiazolo-pyrimidine moieties have been studied for their antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, similar derivatives have demonstrated effectiveness against various pathogens. The presence of the piperazine group may enhance this activity due to its known interactions with microbial targets.
Case Studies
- Anticancer Activity : A study evaluated the efficacy of piperazine derivatives against tumor cells, revealing that modifications in the phenylpiperazine moiety significantly influenced their cytotoxic effects. The most active derivative had a higher efficacy than standard treatments like albendazole (ABZ) .
- Receptor Modulation : Research indicates that compounds containing piperazine can modulate neurotransmitter receptors, suggesting potential applications in treating neurological disorders .
Q & A
Q. What are the key synthetic routes for introducing the piperazine-1-carbonyl moiety in this compound?
The piperazine ring is typically constructed via alkylation of an aromatic amino group with bis(2-chloroethyl)amine in sulfolane at 150°C. Subsequent modifications, such as N-alkylation with methyl iodide or benzyl bromide, yield derivatives with enhanced solubility or functional diversity . For example, the reaction of intermediate 6-(3-piperazin-1-yl)-substituted compounds with alkyl halides produces N-alkylated piperazines (e.g., 44 , 45 ) .
Q. How can the thiazolo[4,3-d]pyrimidine core be synthesized and functionalized?
The core structure is often assembled via multi-step protocols involving:
- Cyclization of thiophene or pyrimidine precursors (e.g., barbituric acid derivatives) with aldehydes or hydrazines under reflux conditions .
- Vilsmeier-Haack-Arnold formylation for ring closure .
- Coupling with thiobarbituric acid to introduce sulfur-containing moieties .
Q. What analytical methods are recommended for structural characterization?
- 1H/13C NMR : To confirm regiochemistry and substituent positions.
- IR spectroscopy : For identifying carbonyl (C=O) and amine (N-H) groups.
- HPLC : To assess purity (>95% is typical for research-grade compounds) .
- Elemental analysis: To validate molecular formulas .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal reaction conditions (solvent, temperature, catalysts) and intermediates. For example, ICReDD’s methodology integrates computational screening with experimental validation to reduce trial-and-error approaches . Molecular docking (e.g., using PDB:3LD6) can also prioritize derivatives with high binding affinity to biological targets .
Q. What strategies resolve contradictions in biological activity data for analogs?
- Dose-response studies : To distinguish between true activity and assay artifacts.
- Metabolic stability assays : Evaluate whether inactive compounds are rapidly degraded in vitro.
- Co-crystallization studies : Resolve discrepancies in target engagement (e.g., using X-ray crystallography) .
- SAR analysis : Compare substituent effects (e.g., 2,4-dimethylphenyl vs. 3-chlorophenyl groups) on potency .
Q. How does solvent choice impact the yield of hydrazide intermediates?
Ethanol or methanol (4:1 v/v with water) at 78°C maximizes yields (>85%) in hydrazine coupling reactions. Polar aprotic solvents (e.g., DMF) may favor side reactions, while non-polar solvents reduce solubility .
Methodological Considerations
Data Contradiction Analysis
- Example : Conflicting antimicrobial activity data for pyrazolo[3,4-b]pyrazine derivatives.
- Resolution : Re-evaluate MIC values using standardized CLSI guidelines and confirm compound stability via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
